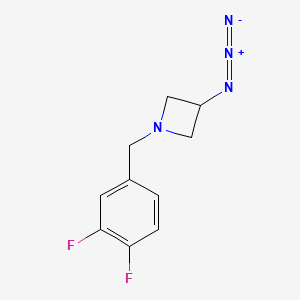

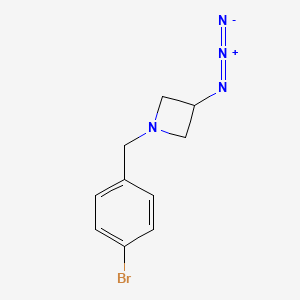

3-Azido-1-(4-bromobenzyl)azetidine

Übersicht

Beschreibung

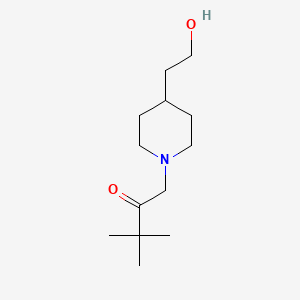

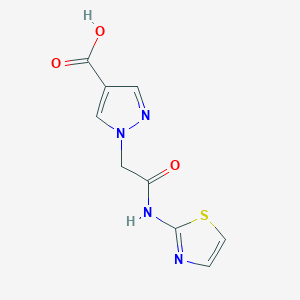

3-Azido-1-(4-bromobenzyl)azetidine is a chemical compound used for pharmaceutical testing . It is a type of azetidine, which is a four-membered heterocyclic compound .

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered heterocyclic ring . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by the considerable ring strain in their molecular structure . This ring strain drives their reactivity and makes them excellent candidates for ring-opening and expansion reactions .Wissenschaftliche Forschungsanwendungen

Synthesis of Antibiotics and Drug Discovery

One of the primary applications of azetidine derivatives, which can be inferred for 3-Azido-1-(4-bromobenzyl)azetidine, is in the synthesis of new antibiotics and drug discovery. For instance, azetidine derivatives have been used in the synthesis of new quinolone antibiotics exhibiting significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Ikee et al., 2008). This showcases the compound's potential in contributing to the development of new therapeutic agents.

Drug Design and Synthesis

Azetidine derivatives are also pivotal in drug design and synthesis, providing valuable motifs in exploring new chemical spaces. For example, the synthesis of 3-aryl-3-sulfanyl azetidines via iron-catalyzed thiol alkylation demonstrates the versatility of azetidine derivatives in drug discovery programs, highlighting their potential for incorporation into various therapeutic compounds (Dubois et al., 2019).

Molecular Construction and Cycloaddition Reactions

The intramolecular azide to alkene cycloadditions for constructing complex molecules such as pyrrolobenzodiazepines and azetidino-benzodiazepines indicate another significant application. These compounds have antitumor properties, underscoring the critical role of azetidine derivatives in synthesizing bioactive molecules with potential anticancer applications (Hemming et al., 2014).

Antiviral Prodrug Synthesis

Azetidine derivatives have been explored for the design of antiviral prodrugs, aiming to improve drug efficacy and bioavailability. For instance, the novel approaches for designing 5'-O-ester prodrugs of AZT highlight the strategic importance of azetidine-based modifications in enhancing the pharmacological profile of antiviral drugs (Parang et al., 2000).

Wirkmechanismus

Target of Action

Azetidines, which are four-membered heterocycles, are used in organic synthesis and medicinal chemistry . They can act as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines can be used in various catalytic processes including henry, suzuki, sonogashira and michael additions .

Pharmacokinetics

The properties of a compound can be influenced by its structure, and azetidines are known to be more stable than related aziridines .

Result of Action

Azetidines can be used as motifs in drug discovery, polymerization, and chiral templates .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-Azido-1-(4-bromobenzyl)azetidine plays a significant role in biochemical reactions due to its reactive azido group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can undergo click chemistry reactions with alkyne-containing biomolecules, forming stable triazole linkages. This interaction is particularly useful in bioconjugation and labeling studies . Additionally, the bromobenzyl group can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards certain proteins and enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the azido group can be reduced to an amine, which can then interact with cellular proteins, potentially altering their function and activity . Furthermore, the compound’s ability to form covalent bonds with biomolecules can lead to changes in cellular processes, such as apoptosis or cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The azido group can participate in cycloaddition reactions, forming stable triazole rings with alkyne-containing biomolecules. This reaction is highly specific and can be used to label or modify proteins and other biomolecules . Additionally, the bromobenzyl group can engage in halogen bonding, which can influence the compound’s binding interactions with enzymes and proteins . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the azido group is relatively stable under physiological conditions, but it can be reduced to an amine over time . This reduction can lead to changes in the compound’s activity and interactions with biomolecules. Long-term studies have indicated that this compound can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and apoptosis . Threshold effects have been noted, where a certain dosage level is required to elicit a biological response . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular biomolecules, influencing metabolic flux and metabolite levels . Additionally, the azido group can be reduced to an amine, which can participate in further biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can interact with transporters and binding proteins, affecting its localization and accumulation . The bromobenzyl group can also influence the compound’s distribution by engaging in specific interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the azido group can be used to label the compound with fluorescent tags, allowing for visualization of its localization within the cell . Additionally, the bromobenzyl group can influence the compound’s interactions with subcellular structures, affecting its activity and function .

Eigenschaften

IUPAC Name |

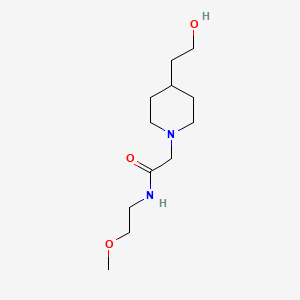

3-azido-1-[(4-bromophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4/c11-9-3-1-8(2-4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGQDGHGIYJDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(C=C2)Br)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.